molecular formula C7H5BrN2O B13003294 7-Bromo-2-methyloxazolo[4,5-b]pyridine

7-Bromo-2-methyloxazolo[4,5-b]pyridine

Katalognummer: B13003294
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: HBHCOSNDHLPTLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-methyloxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol It is a derivative of oxazolo[4,5-b]pyridine, characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyloxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-bromopyridine with ethyl chloroformate, followed by cyclization with sodium methoxide . The reaction conditions generally include:

    Temperature: Room temperature to 80°C

    Solvent: Methanol or ethanol

    Catalyst: Sodium methoxide or other strong bases

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2-methyloxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form oxazolo[4,5-b]pyridine derivatives with different oxidation states.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and other nucleophiles.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Cyclization: Catalysts such as palladium or copper complexes.

Major Products Formed

    Substitution Products: Various substituted oxazolo[4,5-b]pyridines.

    Oxidation Products: Oxidized derivatives of oxazolo[4,5-b]pyridine.

    Cyclization Products: Complex heterocyclic compounds with potential biological activity.

Wissenschaftliche Forschungsanwendungen

7-Bromo-2-methyloxazolo[4,5-b]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Bromo-2-methyloxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the oxazolo[4,5-b]pyridine scaffold play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Bromo-2-methylthiazolo[4,5-b]pyridine: Similar structure but with a thiazole ring instead of an oxazole ring.

    7-Bromo-2-methylimidazo[4,5-b]pyridine: Contains an imidazole ring, offering different electronic properties.

    7-Bromo-2-methylpyrazolo[4,5-b]pyridine: Features a pyrazole ring, which can affect its biological activity.

Uniqueness

7-Bromo-2-methyloxazolo[4,5-b]pyridine is unique due to its specific electronic configuration and the presence of both a bromine atom and a methyl group.

Eigenschaften

Molekularformel

C7H5BrN2O

Molekulargewicht

213.03 g/mol

IUPAC-Name

7-bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5BrN2O/c1-4-10-7-6(11-4)5(8)2-3-9-7/h2-3H,1H3

InChI-Schlüssel

HBHCOSNDHLPTLE-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=NC=CC(=C2O1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.